molecular formula C7H4N2O4S B13035595 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid

Cat. No.: B13035595
M. Wt: 212.18 g/mol
InChI Key: SIMFEPCEFQFOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a thieno[3,2-b]pyrrole core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a nitro group and a carboxylic acid functional group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves multi-step synthetic routes. One common method starts with the preparation of N-substituted thienopyrrolecarboxylate esters, which are then converted to the corresponding carboxylic acids through alkaline hydrolysis . The carboxylic acids can be further activated by transforming them into acyl imidazoles, which can then react with various nucleophiles to form the desired carboxamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of lysine-specific demethylases (KDM1), which play a crucial role in the regulation of gene transcription through histone methylation . By inhibiting these enzymes, the compound can modulate gene expression and potentially exert therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other thienopyrrole derivatives, such as:

The uniqueness of 2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H4N2O4S

Molecular Weight

212.18 g/mol

IUPAC Name

2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H4N2O4S/c10-7(11)4-1-5-3(8-4)2-6(14-5)9(12)13/h1-2,8H,(H,10,11)

InChI Key

SIMFEPCEFQFOFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1SC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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